molecular formula C7H3Br2F3O B1409830 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene CAS No. 1803814-87-0

1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene

Cat. No.: B1409830
CAS No.: 1803814-87-0
M. Wt: 319.9 g/mol
InChI Key: AHDZUMQSFPIZLM-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene is a halogenated aromatic compound featuring bromine (Br) at positions 1 and 5, a difluoromethoxy (-OCHF₂) group at position 2, and fluorine (F) at position 3. This substitution pattern imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions for pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs). The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, which is critical in drug design .

Properties

IUPAC Name

1,5-dibromo-2-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDZUMQSFPIZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229328
Record name Benzene, 1,5-dibromo-2-(difluoromethoxy)-3-fluoro-
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URL https://comptox.epa.gov/dashboard/DTXSID001229328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803814-87-0
Record name Benzene, 1,5-dibromo-2-(difluoromethoxy)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803814-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,5-dibromo-2-(difluoromethoxy)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene can be synthesized through a series of halogenation and substitution reactionsThe reaction conditions often include the use of bromine or bromine-containing reagents, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing side reactions. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the difluoromethoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The electronic and physical properties of halogenated benzene derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility (Typical Solvents) Key Applications
1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene -Br (1,5), -OCHF₂ (2), -F (3) ~301.92* DMSO, Ethanol, Dichloromethane OLEDs, Pharmaceuticals
1,5-Dibromo-3-fluoro-2-methoxybenzene -Br (1,5), -OCH₃ (2), -F (3) 283.92 DMSO, Ethanol Research intermediates
1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene -Br (1,5), -OCF₃ (2), -F (3) ~317.92* Chloroform, THF Electronic materials
1,4-Dibromo-2,3-difluorobenzene -Br (1,4), -F (2,3) 267.91 Dichloromethane, Hexane Laboratory chemicals

*Calculated based on analogous structures; exact values may vary.

  • Electronic Effects :

    • The difluoromethoxy (-OCHF₂) group in the target compound is moderately electron-withdrawing due to the inductive effect of fluorine, enhancing electrophilic substitution reactivity compared to methoxy (-OCH₃) . However, it is less electron-withdrawing than trifluoromethoxy (-OCF₃), which significantly lowers electron density at the aromatic ring, favoring nucleophilic aromatic substitution .
    • Bromine atoms at positions 1 and 5 further deactivate the ring, directing subsequent reactions to meta positions relative to the substituents .
  • Solubility and Lipophilicity: The difluoromethoxy group increases lipophilicity (logP ~2.8) compared to methoxy (logP ~2.2), improving membrane permeability in drug candidates. Trifluoromethoxy derivatives exhibit even higher logP (~3.5) but may compromise aqueous solubility . Positional isomers like 1,4-Dibromo-2,3-difluorobenzene show reduced polarity due to symmetric halogen placement, enhancing solubility in non-polar solvents like hexane .

Biological Activity

1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene is a halogenated aromatic compound characterized by its unique molecular structure, which includes multiple bromine and fluorine atoms. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The molecular formula of 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene is C_7H_3Br_2F_3O, and its structure features a benzene ring substituted with two bromine atoms, two fluorine atoms, and a difluoromethoxy group. The presence of these halogens significantly influences its chemical reactivity and biological interactions.

The biological activity of 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene is primarily attributed to its ability to interact with various biological macromolecules. This compound may function as an inhibitor for specific enzymes or act as a ligand in protein interactions. The halogen atoms enhance binding affinity through mechanisms such as halogen bonding, which can influence various biochemical pathways .

Biological Activity

Research indicates that 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene exhibits significant biological activity, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For example, it may inhibit deubiquitylating enzymes (DUBs), which are crucial in regulating protein degradation .
  • Antimicrobial Properties : Some studies suggest that halogenated compounds can exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
  • Pharmacological Applications : As a building block in drug synthesis, this compound can be modified to create bioactive molecules with targeted therapeutic effects .

Case Studies

Several studies have explored the biological implications of 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene:

  • Enzyme Interaction Studies : In a study focusing on enzyme inhibition, researchers found that this compound could effectively inhibit certain target enzymes involved in cancer cell proliferation. The mechanism involved competitive inhibition, where the compound binds to the active site of the enzyme .
  • Antimicrobial Testing : A series of tests conducted against bacterial strains revealed that 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene exhibited notable antibacterial properties. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .

Comparative Analysis

To better understand the biological activity of 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzeneContains chlorine instead of fluorineModerate enzyme inhibition
1-Chloro-3,5-dibromobenzeneLacks difluoromethoxy groupLower antimicrobial activity
1,2-Dibromo-4-difluoromethoxy-3-fluorobenzeneSimilar halogenation patternEnhanced binding affinity to proteins

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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